Synthesis Methods
The synthesis of cis-ent-Tadalafil involves a diastereospecific approach utilizing radical cyclization techniques. One notable method begins with L-Dopa methyl ester, which undergoes bromination followed by condensation with aldehydes to form a bromoimidate ester. This ester is then subjected to radical generating conditions using n-Butyltriethylstannane and AIBN (Azobisisobutyronitrile), leading to the formation of aryl radicals that cyclize through a 6-endo mode. This process yields cis-1-substituted tetrahydroisoquinolines with high enantiomeric excess (up to 99%) in a relatively efficient five-step synthesis .
Molecular Structure
Cis-ent-Tadalafil features a complex molecular architecture characterized by a tetrahydroisoquinoline core. The stereochemistry at specific chiral centers contributes to its biological activity. The three-dimensional conformation of the molecule is crucial for its interaction with target enzymes, particularly phosphodiesterase type 5.
Chemical Reactions Involving cis-ent-Tadalafil
Cis-ent-Tadalafil participates in various chemical reactions typical for phosphodiesterase inhibitors. These include hydrolysis reactions under physiological conditions, where it may convert into active metabolites that exert therapeutic effects.
Technical Details
The stability of cis-ent-Tadalafil in different pH environments is critical for its application in pharmaceuticals. Studies indicate that it maintains structural integrity under acidic conditions but may undergo degradation at extreme pH levels or elevated temperatures .
Mechanism of Action
Cis-ent-Tadalafil operates by inhibiting phosphodiesterase type 5, an enzyme responsible for breaking down cyclic guanosine monophosphate (cGMP). By preventing cGMP degradation, cis-ent-Tadalafil promotes vasodilation and increases blood flow to erectile tissues during sexual stimulation.
Relevant Data and Analyses
Research indicates that this mechanism leads to enhanced erectile function, making it effective in treating erectile dysfunction. The pharmacodynamics involve competitive inhibition of phosphodiesterase type 5, with studies showing dose-dependent efficacy .
Physical Properties
Cis-ent-Tadalafil exhibits specific physical properties such as solubility in organic solvents and moderate stability under standard laboratory conditions. Its melting point and boiling point are critical for formulation development.
Chemical Properties
The compound's reactivity profile includes susceptibility to oxidation and hydrolysis, which are important considerations during storage and formulation. Its lipophilicity allows for effective absorption when administered orally .
Scientific Applications
Cis-ent-Tadalafil has significant applications in medicinal chemistry, particularly in developing new treatments for erectile dysfunction and pulmonary hypertension. Its structural analogs are being explored for broader therapeutic uses beyond sexual health.
Additionally, ongoing research investigates its potential role in other medical conditions linked to endothelial function and vascular health. The compound's unique mechanism of action positions it as a candidate for further exploration in cardiovascular therapies .
The systematic IUPAC name for cis-ent-Tadalafil is (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione. This name precisely defines its molecular framework and absolute stereochemistry at the C6 and C12a chiral centers. The stereochemical descriptor "cis" denotes the relative configuration where the hydrogen atoms at positions 6 and 12a are oriented on the same face of the fused ring system. The prefix "ent" (from enantiomeric) signifies that this compound is the mirror image of one diastereomer in the tadalafil stereoisomer family, specifically differing in configuration at both chiral centers compared to the therapeutic (6R,12aS)-tadalafil [1] [10].
cis-ent-Tadalafil shares the molecular formula C₂₂H₁₉N₃O₄ with all tadalafil stereoisomers, yielding a molecular weight of 389.40 g/mol. Despite this identical atomic composition, it exhibits structural isomerism through its unique spatial arrangement of atoms. The critical distinction lies in its (6S,12aR) configuration, creating a distinct diastereomer relative to both the active pharmaceutical ingredient (6R,12aS)-tadalafil and other stereoisomers like (6R,12aR)- or (6S,12aS)-forms. This stereoisomerism profoundly impacts its three-dimensional shape, intermolecular interactions, and biological activity [1] [7] [10].
Table 1: Official Identifiers and Common Synonyms of cis-ent-Tadalafil
CAS Registry Number | Systematic Name | Primary Synonyms |
---|---|---|
171596-28-4 | (6S,12aR)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | Tadalafil Impurity C, cis-ent-IC-351, Tadalafil (6S,12aR)-Isomer, cis-ent-Tadalafil [1] [10] |
This compound is extensively documented under the CAS Number 171596-28-4 in chemical databases and regulatory documents. Its most prevalent synonym in pharmaceutical contexts is "Tadalafil Impurity C", reflecting its status as a specified impurity in pharmacopoeial standards like the European Pharmacopoeia (EP) and British Pharmacopoeia (BP). Additional synonyms emphasize its stereochemistry (e.g., Tadalafil (6S,12aR)-Isomer) or its relationship to the parent drug (cis-ent-IC-351) [1] [10].
Tadalafil possesses two chiral centers (C6 and C12a), theoretically permitting four stereoisomers. cis-ent-Tadalafil is one specific diastereomer within this group, distinguished by its (6S,12aR) configuration. This contrasts sharply with:
Table 2: Key Physicochemical and Regulatory Distinctions Among Tadalafil Stereoisomers
Stereoisomer | CAS Number | Configuration | Pharmacopoeial Designation | Melting Point (°C) | Solubility Characteristics |
---|---|---|---|---|---|
cis-ent-Tadalafil (Impurity C) | 171596-28-4 | (6S,12aR) | EP Impurity C | ~302-304 (Dec) | Low water solubility; soluble in DMSO, chloroform [10] |
Active Pharmaceutical Ingredient | 171596-29-5 | (6R,12aS) | - | 301-302 | Similar low water solubility; organic solvents [4] |
cis-Tadalafil (Impurity A) | 171596-27-3 | (6R,12aR) | EP Impurity A | 285-287 | Slightly soluble in chloroform, DMSO, methanol [2] |
ent-Tadalafil (Impurity B) | 629652-72-8 | (6S,12aS) | EP Impurity B | 278-282 | Slightly soluble in chloroform, methanol (heated) [6] [8] |
The (6S,12aR) stereochemistry of cis-ent-Tadalafil renders it pharmacologically inactive as a phosphodiesterase 5 (PDE5) inhibitor. Biochemical studies confirm its inactivity at concentrations where the (6R,12aS)-isomer exhibits potent effects (IC₅₀ ~0.090 μM). This inactivity stems from its inability to fit the PDE5 active site effectively due to the altered spatial orientation of key functional groups [6] [8]. Consequently, its primary significance lies in its role as a specified impurity (Tadalafil Impurity C) requiring monitoring and control during the manufacture and storage of the active pharmaceutical ingredient to ensure drug quality, safety, and efficacy [1] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7